What are the fundamental properties of Salcomine
What are the fundamental properties of Salcomine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salcomine, the coordination complex N,N′-bis(salicylidene)ethylenediaminocobalt(II), or Co(salen), is a compound of significant interest due to its remarkable ability to reversibly bind molecular oxygen.[1][2] First reported in 1933, the observation of its oxygen-carrying capabilities five years later sparked extensive research into its potential applications, ranging from oxygen storage and separation to catalysis.[1] This document provides an in-depth technical overview of the fundamental properties of Salcomine, including its synthesis, structure, and oxygen-binding mechanism. Detailed experimental protocols and structured data are presented to serve as a valuable resource for researchers in chemistry and drug development.
Chemical and Physical Properties
Salcomine is a solid complex formed between the cobalt(II) ion and the Schiff base ligand derived from the condensation of salicylaldehyde and ethylenediamine.[3] Its properties are summarized below.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄CoN₂O₂ | [3][4] |
| Molar Mass | 325.233 g·mol⁻¹ | [4][5] |
| Appearance | Red-brown to dark brown crystalline powder | [3][6] |
| CAS Number | 14167-18-1 | [3][4] |
Solubility and Stability
| Property | Description | Source(s) |
| Water Solubility | Insoluble | [5][6] |
| Solubility in Organic Solvents | Soluble in benzene, chloroform, and pyridine | [5][6] |
| Stability | Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents. | [6] |
Spectroscopic and Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | >300 °C | [5] |
| Ionization Energy | 7.52 eV | |
| Oxygen Capacity | 4.7-4.8% by weight | [6] |
Structure and Coordination Chemistry
Salcomine's ability to bind oxygen is intrinsically linked to its molecular structure. The central cobalt atom is coordinated to the tetradentate salen ligand through two nitrogen and two oxygen atoms, forming a square planar complex.[7]
Salcomine can exist in different crystalline forms, often referred to as "active" and "inactive," depending on the solvent used for preparation.[2] The "inactive" form consists of dimeric units, [Co(salen)]₂, which has a less open crystal lattice, hindering oxygen passage.[2] The "active" forms are thought to have a more open lattice structure, allowing for the diffusion of molecular oxygen.[2]
In the solid state, Salcomine can crystallize as a dimer where the cobalt centers achieve five-coordination through bridging phenolate ligands.[4] A monomeric, planar form can be obtained by crystallization from chloroform.[4] The presence of a coordinating solvent, such as pyridine, can lead to the formation of a square-pyramidal adduct, Co(salen)(py), which is a key intermediate in the oxygen-binding process in solution.[7]
Oxygen-Binding Mechanism
The most notable property of Salcomine is its reversible binding of molecular oxygen.[1] This process is characterized by a distinct color change from red-brown to black upon oxygenation.[6] The oxygen is released upon heating to approximately 65°C.[6]
In the solid state, the reaction is: 2 Co(salen) + O₂ ⇌ [Co(salen)]₂O₂[4]
In the presence of a coordinating solvent (L), such as pyridine or dimethyl sulfoxide (DMSO), the mechanism involves the formation of a 1:1 or 2:1 complex with oxygen.[4]
The reversible binding process can be visualized as follows:
Caption: Reversible oxygen binding by Salcomine.
Experimental Protocols
Synthesis of Salcomine (Inactive Form)
This protocol is adapted from procedures described for the synthesis of Co(salen).
Materials:
-
Salicylaldehyde
-
Ethylenediamine
-
Ethanol (95%)
-
Cobalt(II) acetate tetrahydrate
-
Water
Procedure:
-
Preparation of the Salen Ligand (salenH₂):
-
In a round-bottom flask, dissolve salicylaldehyde (2 molar equivalents) in boiling ethanol.
-
Slowly add ethylenediamine (1 molar equivalent) to the boiling solution.
-
A bright yellow crystalline precipitate of salenH₂ will form.
-
Cool the mixture and collect the crystals by filtration.
-
-
Synthesis of Co(salen):
-
This part of the synthesis is air-sensitive and should be performed under an inert atmosphere (e.g., nitrogen).
-
Add the prepared salenH₂ to a round-bottom flask with a stir bar and reflux condenser.
-
In a separate flask, dissolve cobalt(II) acetate tetrahydrate in water.
-
Flush both flasks with nitrogen.
-
Add degassed ethanol to the salenH₂ and swirl to dissolve.
-
Using a syringe, add the cobalt acetate solution to the ethanolic solution of salenH₂. A brown, gelatinous precipitate of the "active" complex will form.
-
Heat the reaction mixture at reflux for approximately 1 hour. During this time, the brown precipitate will convert to the brick-red "inactive" complex.
-
Cool the solution to room temperature.
-
Collect the crystals by filtration in the air, wash with ice-cold ethanol, and dry in a desiccator.
-
Caption: Synthesis workflow for Salcomine.
Measurement of Oxygen Uptake
This experiment measures the volume of oxygen absorbed by a solution of Salcomine in a non-coordinating solvent like dimethyl sulfoxide (DMSO).
Materials:
-
Finely ground Salcomine
-
Dimethyl sulfoxide (DMSO)
-
Side-arm test tube or filter flask
-
Gas burette or manometer setup
-
Oxygen source
Procedure:
-
Accurately weigh a sample of finely ground Salcomine (50-100 mg) and place it in a side-arm test tube.
-
Place a small test tube containing a measured volume of DMSO inside the side-arm test tube, ensuring no mixing occurs.
-
Connect the side-arm test tube to a gas burette or manometer filled with water.
-
Flush the apparatus with oxygen.
-
Equalize the water levels in the burette/manometer to ensure the internal pressure is atmospheric and record the initial volume.
-
Tilt the side-arm test tube to allow the DMSO to dissolve the Salcomine.
-
As oxygen is absorbed by the solution, the water level in the graduated tube of the burette will rise.
-
Record the change in volume over time (e.g., every two minutes) until no further change is observed.
-
The total volume of oxygen absorbed can be used to calculate the moles of O₂ taken up per mole of Co(salen), helping to determine if a 1:1 or 2:1 complex is formed.
Caption: Workflow for oxygen uptake measurement.
Applications
The primary application of Salcomine and its derivatives stems from their ability to act as oxygen carriers.[6] This has led to research into their use for oxygen separation and storage.[1] Furthermore, Salcomine is an effective catalyst for various oxidation reactions.[4] It catalyzes the oxidation of 2,6-disubstituted phenols by dioxygen and can increase the rate of oxidation of amines to nitro compounds by peroxides.[4][6] Its catalytic properties make it a subject of interest in synthetic organic chemistry.
Safety and Handling
Salcomine may cause skin, eye, and respiratory tract irritation.[3] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses.[5] It should be stored in a cool, dry place under an inert atmosphere.[8]
Conclusion
Salcomine is a fundamentally important coordination complex with well-defined properties that make it a valuable tool in both academic research and industrial applications. Its straightforward synthesis, coupled with its unique and reversible oxygen-binding capability, ensures its continued relevance in the fields of catalysis, materials science, and bioinorganic chemistry. This guide provides a foundational understanding and practical protocols to facilitate further investigation and application of this versatile compound.
References
- 1. Structure Activity Relationships for Reversible O2 Chemisorption by the Solid Phases of Co(salen) and Co(3F-salen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. Salcomine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Salcomine - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. SALCOMINE | 14167-18-1 [chemicalbook.com]
- 7. Metal salen complex - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
